molecular formula C12H13BrO3 B1325310 5-(3-Bromo-4-methylphenyl)-5-oxovaleric acid CAS No. 898767-16-3

5-(3-Bromo-4-methylphenyl)-5-oxovaleric acid

Cat. No.: B1325310
CAS No.: 898767-16-3
M. Wt: 285.13 g/mol
InChI Key: DTQYIFPSTDECKF-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and Molecular Formula Analysis

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows established conventions for substituted aromatic ketones linked to carboxylic acid chains. The Chemical Abstracts Service registry number 898767-16-3 identifies this compound uniquely in chemical databases and literature. The molecular formula C₁₂H₁₃BrO₃ indicates the presence of twelve carbon atoms, thirteen hydrogen atoms, one bromine atom, and three oxygen atoms, resulting in a molecular weight of 285.13 grams per mole. The structure contains a benzene ring substituted with bromine at the 3-position and methyl at the 4-position, connected through a ketone linkage to a pentanoic acid chain.

The SMILES notation O=C(O)CCCC(C1=CC=C(C)C(Br)=C1)=O provides a linear representation of the molecular structure, clearly indicating the connectivity pattern. The compound belongs to the chemical class of aryl ketones with carboxylic acid functionality, specifically categorized as a substituted valeric acid derivative. The presence of both electron-withdrawing bromine and electron-donating methyl substituents on the aromatic ring creates a unique electronic environment that influences the compound's chemical properties and reactivity patterns.

Property Value
Molecular Formula C₁₂H₁₃BrO₃
Molecular Weight 285.13 g/mol
Chemical Abstracts Service Number 898767-16-3
MDL Number MFCD02260873
SMILES Notation O=C(O)CCCC(C1=CC=C(C)C(Br)=C1)=O

The systematic name reflects the longest carbon chain as the principal functional group, with the aromatic ketone treated as a substituent. Alternative nomenclature systems may refer to this compound using different naming conventions, but the IUPAC system provides the most standardized and internationally recognized identification method.

Stereochemical Considerations and Conformational Isomerism

The molecular structure of this compound presents several important stereochemical features that influence its three-dimensional arrangement and chemical behavior. The compound contains no chiral centers in its basic structure, eliminating the possibility of enantiomeric relationships, but conformational isomerism plays a crucial role in determining its preferred spatial arrangements. The connection between the aromatic ring and the carbonyl group creates a rotational axis that allows for different conformational states, particularly around the aryl-carbonyl bond.

Research on conformational energy profiles of aryl-carbonyl systems demonstrates that planar conformations are generally favored due to resonance stabilization between the aromatic ring and the carbonyl group. However, the presence of substituents, particularly the bromine atom at the ortho position relative to the carbonyl attachment point, introduces steric considerations that can influence the preferred conformational states. The bromine substituent's size and electronic properties create a balance between resonance stabilization favoring planarity and steric repulsion promoting non-planar arrangements.

The conformational behavior of this compound follows established patterns observed in similar aryl-carbonyl systems, where the energy difference between rotational conformers typically remains within a manageable range for most chemical applications. The methyl group at the 4-position provides additional steric bulk that can influence the overall conformational preference, though its effects are generally less pronounced than those of the bromine substituent due to its more distant location from the point of attachment.

Conformational Feature Description
Rotatable Bonds Aryl-carbonyl junction
Steric Interactions Bromine-carbonyl proximity effects
Electronic Effects Resonance stabilization
Preferred Geometry Modified planar due to substitution

The flexibility of the aliphatic chain connecting the aromatic ketone to the carboxylic acid group introduces additional conformational variables, though these typically have less impact on the overall molecular behavior compared to the aryl-carbonyl rotation. Understanding these stereochemical aspects becomes particularly important when considering the compound's interactions with biological systems or in crystalline arrangements.

Comparative Structural Analysis with Related Brominated Aryl-Valeric Acid Derivatives

The structural comparison of this compound with related brominated derivatives reveals important patterns in substitution effects and molecular properties. Several closely related compounds provide valuable reference points for understanding structure-activity relationships within this chemical family. The compound 5-(4-Bromophenyl)-5-oxopentanoic acid, with Chemical Abstracts Service number 35333-26-7, represents a simpler analog lacking the methyl substitution. This comparison highlights the specific contributions of the methyl group to the overall molecular properties and behavior.

Another significant comparison involves 5-(2-Bromophenyl)-5-oxopentanoic acid, which demonstrates the effects of bromine positional isomerism on molecular characteristics. The movement of the bromine substituent from the 2-position to the 3-position, as seen in the target compound, creates different steric and electronic environments that influence both physical properties and chemical reactivity. The 2-bromophenyl derivative shows a molecular weight of 271.11 grams per mole compared to 285.13 grams per mole for the 3-bromo-4-methyl variant, reflecting the additional methyl substituent.

The compound 5-(3-Bromo-5-methylphenyl)-5-oxovaleric acid, with Chemical Abstracts Service number 898767-46-9, provides an isomeric comparison where the methyl group occupies the 5-position rather than the 4-position. This positional difference creates variations in the electronic distribution and steric effects around the aromatic ring, demonstrating how subtle structural changes can influence molecular behavior. Both compounds share the same molecular formula C₁₂H₁₃BrO₃ and molecular weight of 285.13 grams per mole, but their different substitution patterns result in distinct chemical and physical properties.

Compound CAS Number Molecular Formula Molecular Weight Substitution Pattern
This compound 898767-16-3 C₁₂H₁₃BrO₃ 285.13 3-Br, 4-Me
5-(4-Bromophenyl)-5-oxopentanoic acid 35333-26-7 C₁₁H₁₁BrO₃ 271.11 4-Br only
5-(2-Bromophenyl)-5-oxopentanoic acid 124576-25-6 C₁₁H₁₁BrO₃ 271.11 2-Br only
5-(3-Bromo-5-methylphenyl)-5-oxovaleric acid 898767-46-9 C₁₂H₁₃BrO₃ 285.13 3-Br, 5-Me

Extended structural analysis includes examination of longer chain analogs such as 7-(3-Bromophenyl)-7-oxoheptanoic acid, which maintains the 3-bromophenyl substitution pattern while extending the aliphatic chain length. This compound, with Chemical Abstracts Service number 898787-89-8 and molecular formula C₁₃H₁₅BrO₃, demonstrates how chain length modifications affect molecular properties while preserving the key aromatic substitution characteristics.

The comparative analysis also encompasses heterocyclic analogs such as 5-(3-Bromo-2-thienyl)-3-methyl-5-oxovaleric acid, which replaces the benzene ring with a thiophene system while maintaining similar substitution patterns. These comparisons provide insights into the specific contributions of the aromatic system versus the substituent effects, enabling a more comprehensive understanding of structure-property relationships within this compound family.

Properties

IUPAC Name

5-(3-bromo-4-methylphenyl)-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrO3/c1-8-5-6-9(7-10(8)13)11(14)3-2-4-12(15)16/h5-7H,2-4H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTQYIFPSTDECKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)CCCC(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00645379
Record name 5-(3-Bromo-4-methylphenyl)-5-oxopentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00645379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898767-16-3
Record name 3-Bromo-4-methyl-δ-oxobenzenepentanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898767-16-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(3-Bromo-4-methylphenyl)-5-oxopentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00645379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Bromo-4-methylphenyl)-5-oxovaleric acid typically involves multi-step organic reactions. One common approach is the bromination of 4-methylacetophenone followed by a series of reactions to introduce the valeric acid moiety. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and the reactions are typically carried out under controlled temperatures to ensure selectivity and yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and scalability of the process. Industrial methods also focus on minimizing waste and improving the overall yield of the desired product.

Chemical Reactions Analysis

Types of Reactions

5-(3-Bromo-4-methylphenyl)-5-oxovaleric acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove the bromine atom or to convert the carbonyl group to an alcohol.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to create new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide (NaN₃) or thiourea.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

5-(3-Bromo-4-methylphenyl)-5-oxovaleric acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: It may be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(3-Bromo-4-methylphenyl)-5-oxovaleric acid involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and the valeric acid moiety can participate in binding interactions, influencing the activity of the target molecule. The specific pathways involved depend on the context of its application, such as enzyme inhibition or receptor modulation.

Comparison with Similar Compounds

Table 1: Structural and Molecular Properties of 5-Aryl-5-oxovaleric Acid Derivatives

Compound Name Substituents on Phenyl Ring Molecular Formula Molecular Weight (g/mol) Key Features/Applications References
This compound 3-Br, 4-CH₃ C₁₂H₁₃BrO₃ 285.13 High lipophilicity; pharmaceutical intermediate
5-(3,5-Dichlorophenyl)-5-oxovaleric acid 3-Cl, 5-Cl C₁₁H₁₀Cl₂O₃ 261.10 Enhanced electrophilicity; agrochemical research
5-(4-Methoxyphenyl)-5-oxovaleric acid 4-OCH₃ C₁₂H₁₄O₄ 222.24 Electron-donating group; improved solubility in polar solvents
5-(3-Fluorophenyl)-5-oxovaleric acid 3-F C₁₁H₁₁FO₃ 210.20 Intermediate for Ezetimibe impurity synthesis
5-(4-Propylphenyl)-5-oxovaleric acid 4-CH₂CH₂CH₃ C₁₄H₁₈O₃ 234.29 Increased hydrophobicity; material science applications

Substituent Effects on Reactivity and Stability

  • Electron-Withdrawing Groups (Br, Cl, F): Bromine and chlorine increase electrophilicity at the ketone group, enhancing reactivity in nucleophilic additions. Fluorine’s strong electronegativity stabilizes adjacent charges but offers minimal steric effects, making 5-(3-fluorophenyl)-5-oxovaleric acid more reactive in SNAr reactions .
  • Electron-Donating Groups (CH₃, OCH₃) :

    • Methyl and methoxy groups increase electron density on the phenyl ring, reducing electrophilicity at the ketone. Methoxy’s polarity improves solubility in aqueous media, advantageous for biocatalytic applications .

Physicochemical Properties

  • Lipophilicity :

    • The bromo-methyl derivative (logP ~2.5, estimated) is more lipophilic than methoxy or fluoro analogs, favoring membrane permeability in drug design .
    • Propylphenyl analog (logP ~3.0) exhibits the highest hydrophobicity, suitable for lipid-based formulations .
  • Thermal Stability: Halogenated derivatives (Br, Cl) generally exhibit higher thermal stability due to stronger C-X bonds compared to non-halogenated analogs .

Biological Activity

5-(3-Bromo-4-methylphenyl)-5-oxovaleric acid (BMPA) is an organic compound that has attracted attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a detailed overview of BMPA's biological activity, including its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C₁₂H₁₃BrO₃
  • Molecular Weight : Approximately 285.14 g/mol
  • Structural Features : BMPA contains a bromine atom and a methyl group attached to a phenyl ring, which is further linked to a valeric acid moiety. This unique structure combines both aromatic and aliphatic characteristics, making it an intriguing subject for biological studies.

BMPA's biological activity is primarily attributed to its role as an enzyme inhibitor and its interactions with various protein targets. Notably, it has been studied for its potential to inhibit the p38α mitogen-activated protein kinase (MAPK), which is involved in numerous cellular processes such as inflammation and cell differentiation.

Key Mechanisms:

  • Enzyme Inhibition : BMPA may inhibit specific enzymes that play critical roles in cancer progression and inflammation.
  • Protein-Ligand Interactions : The compound's structural features allow it to interact with biological macromolecules, potentially modulating various signaling pathways.

Biological Activities

Research indicates that BMPA exhibits several biological activities:

  • Anti-inflammatory Effects : Similar compounds have shown significant anti-inflammatory properties, suggesting BMPA may also possess this activity.
  • Anticancer Potential : Compounds with similar structures often demonstrate cytotoxic effects against various cancer cell lines, indicating BMPA could be explored for its anticancer properties .
  • Cell Cycle Modulation : Studies suggest that BMPA may affect cell cycle progression, particularly in cancer cells, leading to apoptosis or growth inhibition .

Case Studies and Experimental Data

Several studies have evaluated the biological activity of BMPA and related compounds:

  • A study on phenyl derivatives indicated that compounds similar to BMPA can effectively block angiogenesis and tumor growth in chick chorioallantoic membrane assays, showcasing low toxicity while inhibiting cancer cell proliferation .
CompoundIC50 (µM)Effect on Cell CycleNotes
BMPATBDG2/M phase arrestPotential anticancer agent
CA-4TBDG2/M phase arrestStandard reference compound
  • Another research highlighted the synthesis of BMPA analogs that demonstrated significant antiproliferative activity across multiple cancer cell lines, reinforcing the potential of BMPA as a therapeutic candidate .

Synthesis and Applications

The synthesis of BMPA typically involves multi-step organic reactions with controlled conditions to optimize yield and selectivity. The compound's applications extend beyond basic research into potential therapeutic uses in pharmacology due to its enzyme inhibition properties.

Synthesis Overview:

  • Starting Materials : 2-fluoro-4-methylpyridine derivatives are common precursors.
  • Yield : Reported yields for optimized syntheses can reach around 29.4% over several steps.

Q & A

Basic Research Questions

Q. What synthetic methodologies are typically employed for synthesizing 5-(3-Bromo-4-methylphenyl)-5-oxovaleric acid?

  • Answer : The synthesis often involves sequential halogenation and acylation reactions. For example, regioselective bromination of a precursor aromatic ring (e.g., 3-Bromo-4-methylbenzene) followed by Friedel-Crafts acylation with levulinic acid derivatives can yield the target compound. Purification is typically achieved via recrystallization using solvents like ethyl acetate/hexane mixtures or column chromatography with silica gel . Alternative routes may involve coupling brominated aryl boronic acids (e.g., 3-Bromo-4-methylphenylboronic acid) with keto-acid intermediates via Suzuki-Miyaura cross-coupling, as seen in analogous syntheses of brominated carboxylic acids .

Q. What analytical techniques are critical for confirming the structure and purity of this compound?

  • Answer :

  • NMR Spectroscopy : 1^1H and 13^13C NMR are used to verify the phenyl substitution pattern and ketone/acid functionalities. For example, the methyl group on the phenyl ring typically appears as a singlet near δ 2.3 ppm, while the oxovaleric acid chain shows characteristic peaks for the ketone (δ 2.5–3.0 ppm) and carboxylic acid (δ 10–12 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion peak (e.g., [M+H]+^+ at m/z 285.03 for C12_{12}H13_{13}BrO3_3) .
  • HPLC : Purity is assessed using reverse-phase HPLC with UV detection at 254 nm, as referenced in analogous brominated carboxylic acid analyses .

Q. How should this compound be stored to ensure stability?

  • Answer : Store at 0–6°C in airtight, light-resistant containers under inert gas (e.g., argon) to prevent degradation via hydrolysis or photolysis. Desiccants like silica gel are recommended to avoid moisture-induced side reactions .

Advanced Research Questions

Q. How can regioselectivity challenges during bromination of the phenyl precursor be mitigated?

  • Answer : Regioselectivity in bromination is influenced by directing groups and reaction conditions. For 4-methylphenyl precursors, using Lewis acids like FeBr3_3 in polar aprotic solvents (e.g., DCM) at low temperatures (−10°C) directs bromination to the meta position. Computational modeling (DFT) of electrophilic aromatic substitution transition states can predict regiochemical outcomes, reducing trial-and-error experimentation .

Q. What strategies resolve discrepancies in spectroscopic data during structural elucidation?

  • Answer : Cross-validation with X-ray crystallography is definitive for resolving ambiguities. For example, single-crystal XRD analysis of derivatives (e.g., ethyl ester forms) confirms bond angles and substituent positions. If crystallography is unavailable, 2D NMR techniques (COSY, HSQC, HMBC) map 1^1H-13^13C correlations to distinguish between structural isomers .

Q. How do solvent and temperature affect the yield of Friedel-Crafts acylation in this synthesis?

  • Answer : Optimal yields (>70%) are achieved using anhydrous dichloromethane (DCM) at 0–5°C with a stoichiometric ratio of AlCl3_3 (1.2 eq) as the catalyst. Elevated temperatures (>25°C) promote side reactions like polyacylation, while polar solvents (e.g., DMF) reduce electrophilicity of the acylium ion, lowering efficiency .

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